molecular formula C9H9BrO2 B13936369 7-Bromo-1,3-dihydro-4-isobenzofuranmethanol

7-Bromo-1,3-dihydro-4-isobenzofuranmethanol

Cat. No.: B13936369
M. Wt: 229.07 g/mol
InChI Key: CLKNENGMHCINTB-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydro-4-isobenzofuranmethanol is a chemical compound with the molecular formula C9H9BrO2. . This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxymethyl group at the 4th position of the isobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydro-4-isobenzofuranmethanol typically involves the bromination of isobenzofuran derivatives. One common method includes the radical bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the hydroxymethyl group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-4-isobenzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 7-Bromo-1,3-dihydro-4-isobenzofuran-4-carboxylic acid.

    Reduction: 7-Hydro-1,3-dihydro-4-isobenzofuranmethanol.

    Substitution: 7-Amino-1,3-dihydro-4-isobenzofuranmethanol.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydro-4-isobenzofuranmethanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,3-dihydro-4-isobenzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 4th position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(7-bromo-1,3-dihydro-2-benzofuran-4-yl)methanol

InChI

InChI=1S/C9H9BrO2/c10-9-2-1-6(3-11)7-4-12-5-8(7)9/h1-2,11H,3-5H2

InChI Key

CLKNENGMHCINTB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)Br)CO

Origin of Product

United States

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